molecular formula C9H10FNO3 B13058520 2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoicacidhcl

2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoicacidhcl

Cat. No.: B13058520
M. Wt: 199.18 g/mol
InChI Key: FNDSEKSXHCJOBS-UHFFFAOYSA-N
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Description

2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of an amino group, a fluorine atom, and a hydroxyphenyl group attached to a propanoic acid backbone. Its unique structure makes it a valuable subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid hydrochloride typically involves multiple steps. One common method starts with the preparation of 5-fluoro-2-hydroxyacetophenone. This involves the double esterification of amino groups and phenolic hydroxy groups, followed by Fries rearrangement under aluminum chloride/sodium chloride conditions. The hydrolyzate is then subjected to fluorine diazotization to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of cost-effective raw materials and optimized reaction conditions is crucial to ensure high yield and purity. The process may include steps such as acetylation, Fries rearrangement, and diazotization, with careful control of reaction parameters to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom and hydroxyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted phenyl derivatives.

Scientific Research Applications

2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid
  • 2-Amino-3-(5-fluoro-3-hydroxyphenyl)propanoic acid

Uniqueness

Compared to similar compounds, 2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid hydrochloride has unique structural features that contribute to its distinct chemical and biological properties. The position of the fluorine and hydroxyl groups can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

2-amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10FNO3/c10-6-1-2-8(12)5(3-6)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)

InChI Key

FNDSEKSXHCJOBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CC(C(=O)O)N)O

Origin of Product

United States

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